3-Hydroxy Carbofuran-d3
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Overview
Description
3-Hydroxy Carbofuran-d3 is a synthetic compound that belongs to the carbamate family. It is a deuterated analog of 3-Hydroxy Carbofuran, which is a metabolite of Carbofuran. Carbofuran is a highly toxic insecticide used to control pests in various crops. The deuterated version, this compound, is often used in scientific research for analytical purposes due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Carbofuran-d3 involves the incorporation of deuterium atoms into the molecular structure of 3-Hydroxy Carbofuran. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy Carbofuran-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated alcohols .
Scientific Research Applications
3-Hydroxy Carbofuran-d3 has several scientific research applications, including:
Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and identification of Carbofuran metabolites.
Environmental Studies: Employed in the study of pesticide residues in environmental samples such as soil and water.
Pharmacokinetics: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Carbofuran in organisms.
Mechanism of Action
3-Hydroxy Carbofuran-d3 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine at synaptic junctions, causing continuous stimulation of neurons, which can result in neurotoxicity . The molecular targets include acetylcholinesterase and other cholinesterases, and the pathways involved are related to neurotransmission and neurotoxicity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy Carbofuran: The non-deuterated analog of 3-Hydroxy Carbofuran-d3.
Carbofuran: The parent compound from which 3-Hydroxy Carbofuran is derived.
Carbosulfan: Another carbamate insecticide that metabolizes to Carbofuran.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, providing insights that are not possible with non-deuterated compounds .
Properties
CAS No. |
1794759-59-3 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
240.273 |
IUPAC Name |
(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15)/i3D3 |
InChI Key |
RHSUJRQZTQNSLL-HPRDVNIFSA-N |
SMILES |
CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C |
Synonyms |
2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol 7-(N-Methylcarbamate-d3); (Methyl-d3)carbamic Acid 2,3-Dihydro-3-hydroxy-2,2-dimethyl-7-benzofuranyl Ester; 2,3-Dihydro-2,2-dimethyl-3-hydroxy-7-benzofuranyl N-(Methyl-d3)carbamate; 2,3-Dihydro-2,2-dimethyl |
Origin of Product |
United States |
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